REACTION_CXSMILES
|
[CH3:1][S:2][C:3](SC)=[N:4][S:5]([CH3:8])(=[O:7])=[O:6].[CH3:11][NH2:12].C1COCC1>CO>[CH3:8][S:5]([NH:4][C:3]([S:2][CH3:1])=[N:12][CH3:11])(=[O:7])=[O:6]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
CSC(=NS(=O)(=O)C)SC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
4.8 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added (4.8 ml, 9.6 mmol)
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica gel (EtOAc/Hexanes, 1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)NC(=NC)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.95 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |